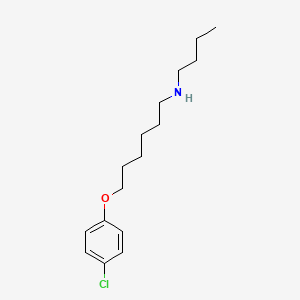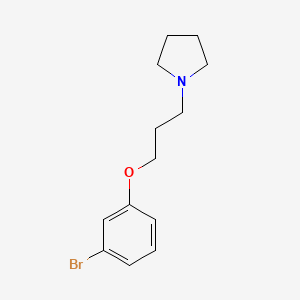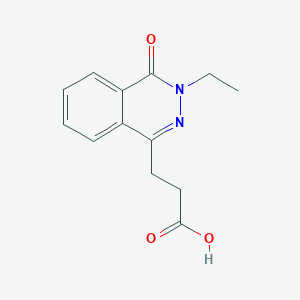
1-(4-Phenoxyphenyl)-2-phenylethanon
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .
Molecular Structure Analysis
The molecular structure of 1-(4-Phenoxyphenyl)-2-phenylethanone consists of a phenyl group attached to an ethanone group, which is further connected to a phenoxyphenyl group . The compound has a similar structure to 2-(4-Phenoxyphenyl)-1-phenylethanone, which has a molecular formula of C20H16O2 .Physical And Chemical Properties Analysis
1-(4-Phenoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Die Verbindung wurde bei der Synthese von Pyrazolinderivaten verwendet, die auf ihre biologischen Aktivitäten untersucht wurden . Pyrazoline und ihre Derivate wurden als antibakteriell, antifungal, antiparasitär, entzündungshemmend, antidepressiv, antikonvulsiv, antioxidativ und antitumoral gefunden .
Neurotoxische Potentiale
Die Verbindung wurde zur Untersuchung der neurotoxischen Potentiale neu synthetisierter Pyrazolinderivate verwendet . Die Studie untersuchte die Auswirkungen dieser Derivate auf die Acetylcholinesterase (AchE)-Aktivität und das Malondialdehyd (MDA)-Niveau im Gehirn von Alevinen .
Medizinische Forschung
Die Verbindung wurde im Bereich der medizinischen Forschung eingesetzt, insbesondere bei der Behandlung von B-Zell-Malignomen. Sie gehört zur Klasse der Acrylamide.
Chemische Forschung
Die Verbindung wird in der chemischen Forschung aufgrund ihrer einzigartigen Struktur und Eigenschaften eingesetzt . Sie wird oft zur Synthese anderer komplexer organischer Verbindungen verwendet .
Pharmakologische Aktivitäten
Die Verbindung wurde als Teil von Pyrazolinderivaten auf ihre pharmakologischen Aktivitäten untersucht . Diese Aktivitäten umfassen entzündungshemmende, antidepressive und antikonvulsive Wirkungen .
Oxidativer Stress Studien
Die Verbindung wurde in Studien verwendet, die oxidativen Stress untersuchen . Sie wurde verwendet, um die Auswirkungen von oxidativem Stress auf verschiedene zelluläre Komponenten zu untersuchen .
Wirkmechanismus
Target of Action
The compound 1-(4-Phenoxyphenyl)-2-phenylethanone is structurally similar to the active ingredient in the pesticide Diafenthiuron . Diafenthiuron is known to target phytophagous mites . It is a broad-spectrum, systemic, and contact synthetic pesticide .
Mode of Action
Diafenthiuron, and by extension 1-(4-Phenoxyphenyl)-2-phenylethanone, acts by impairing mitochondrial function in target pests . It inhibits oxidative phosphorylation . This inhibition disrupts the energy production within the pest’s cells, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways related to energy production in the target pests. By inhibiting oxidative phosphorylation, it disrupts the electron transport chain in the mitochondria, preventing the formation of ATP . This lack of energy leads to the death of the pest.
Pharmacokinetics
Diafenthiuron, a similar compound, is known to have low water solubility and strong sorption capacity . This suggests that 1-(4-Phenoxyphenyl)-2-phenylethanone may also have low bioavailability due to poor solubility in
Biochemische Analyse
Biochemical Properties
1-(4-Phenoxyphenyl)-2-phenylethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-(4-Phenoxyphenyl)-2-phenylethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 1-(4-Phenoxyphenyl)-2-phenylethanone can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-(4-Phenoxyphenyl)-2-phenylethanone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as receptors and enzymes. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in metabolic flux and gene expression. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Phenoxyphenyl)-2-phenylethanone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-(4-Phenoxyphenyl)-2-phenylethanone has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(4-Phenoxyphenyl)-2-phenylethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver damage and changes in cholesterol levels. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-(4-Phenoxyphenyl)-2-phenylethanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to influence the metabolism of lipids and carbohydrates, leading to changes in energy production and storage .
Transport and Distribution
The transport and distribution of 1-(4-Phenoxyphenyl)-2-phenylethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles .
Subcellular Localization
The subcellular localization of 1-(4-Phenoxyphenyl)-2-phenylethanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can affect the activity of enzymes and other biomolecules within these compartments, leading to changes in cellular processes .
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKHEUGFIWHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367884 | |
| Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3669-48-5 | |
| Record name | 1-(4-phenoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)


![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)


![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299506.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)


